Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate
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Overview
Description
Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a derivative of the 1,8-naphthyridine class of compounds 1,8-naphthyridines are known to serve as binucleating ligands in coordination chemistry .
Mode of Action
It’s known that 1,5-naphthyridines, a closely related class of compounds, can react with electrophilic or nucleophilic reagents . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,5-naphthyridines can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These processes could potentially affect various biochemical pathways.
Pharmacokinetics
Its molecular weight is 2711 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Many 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting that this compound may also have significant biological effects.
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .
Scientific Research Applications
Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metals for various biological applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar structural features but different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties and used in various medicinal applications.
1,8-Naphthyridine: A widely studied compound with applications in both medicinal and materials science.
Uniqueness
Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXCJRVXKAAMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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